4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-1-ene-1-carboxylic acid
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Overview
Description
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-1-ene-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-1-ene-1-carboxylic acid typically involves the following steps:
Fmoc Protection: The amino group of cyclopent-1-ene-1-carboxylic acid is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as triethylamine.
Purification: The product is purified using techniques such as column chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of reactants to ensure high yield.
Automated Systems: Employing automated systems for reaction monitoring and control to maintain consistency and efficiency.
Purification: Utilizing large-scale purification methods such as crystallization or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, removing the Fmoc group yields the free amino compound, which can then be further modified.
Scientific Research Applications
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-1-ene-1-carboxylic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides, where the Fmoc group protects the amino group during chain elongation.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of peptide-based drugs.
Biological Studies: It serves as a building block in the study of protein interactions and functions.
Industrial Applications: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-1-ene-1-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. Upon completion of the desired reactions, the Fmoc group can be removed under basic conditions, revealing the free amino group for further modifications.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Lys(Boc)-OH: Contains both Fmoc and Boc protecting groups, used for more complex peptide synthesis.
Fmoc-Ser(tBu)-OH: Fmoc-protected serine with a tBu group for additional protection.
Uniqueness
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-1-ene-1-carboxylic acid is unique due to its cyclopentene structure, which provides rigidity and specific steric properties that can influence the conformation and reactivity of peptides synthesized using this compound.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-9,14,19H,10-12H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPGXDCNFMQHSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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